molecular formula C15H18N2O4S B3122243 Methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate CAS No. 301359-48-8

Methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate

Cat. No. B3122243
CAS RN: 301359-48-8
M. Wt: 322.4 g/mol
InChI Key: HZUKCVZAZDXILW-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 3,4-Dimethoxyphenethylamine , which is a chemical compound of the phenethylamine class. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .

Scientific Research Applications

Photochromic Materials

Photochromic molecules exhibit reversible color changes upon exposure to light. In the case of this compound, it can be photo-switched from the E-isomer to the Z-isomer by irradiation with long-wavelength light (λ > 350 nm). The stability of both E- and Z-isomers under UV irradiation is remarkably high, making it suitable for applications in photochromic materials .

Photo-pharmacology

Photochromic compounds are used in photo-pharmacology, where light triggers specific biological responses. Researchers explore their potential for targeted drug delivery, optogenetics, and controlled release of therapeutic agents .

Signaling and Sensing

The reversible E→Z switch of this compound could be harnessed for signaling purposes. For instance, it might serve as a molecular switch in biosensors or as a component in molecular logic gates .

Information Storage Materials

Photochromic molecules play a role in optical data storage. Their ability to switch between different states allows for encoding and retrieval of information, making them valuable in rewritable optical storage devices .

Singlet Oxygen Sensitization

Some photochromic compounds participate in bimolecular processes, such as the addition or release of singlet oxygen. Investigating this compound’s behavior under singlet oxygen sensitization conditions could lead to novel applications in photodynamic therapy or materials science .

Chemical Sensors

Given its unique photo-switching properties, this compound could be incorporated into chemical sensors. By designing specific recognition sites, it might selectively respond to certain analytes, enabling sensitive and reversible detection .

properties

IUPAC Name

methyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-8-12(14(18)21-4)13(17-15(22)16-8)9-5-6-10(19-2)11(7-9)20-3/h5-7,13H,1-4H3,(H2,16,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUKCVZAZDXILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601121247
Record name Methyl 4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601121247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate

CAS RN

301359-48-8
Record name Methyl 4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301359-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601121247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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